Cyclopropylmagnesium Bromide

Catalog No.
S1900410
CAS No.
23719-80-4
M.F
C3H5BrMg
M. Wt
145.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropylmagnesium Bromide

CAS Number

23719-80-4

Product Name

Cyclopropylmagnesium Bromide

IUPAC Name

magnesium;cyclopropane;bromide

Molecular Formula

C3H5BrMg

Molecular Weight

145.28 g/mol

InChI

InChI=1S/C3H5.BrH.Mg/c1-2-3-1;;/h1H,2-3H2;1H;/q-1;;+2/p-1

InChI Key

VFZXMEQGIIWBFJ-UHFFFAOYSA-M

SMILES

C1C[CH-]1.[Mg+2].[Br-]

Canonical SMILES

C1C[CH-]1.[Mg+2].[Br-]

Cyclopropylmagnesium bromide is an organomagnesium compound with the formula C3_3H5_5BrMg. It is classified as a Grignard reagent, which are crucial intermediates in organic synthesis. This compound is characterized by its cyclopropyl group, a three-membered carbon ring, bonded to a magnesium bromide moiety. Cyclopropylmagnesium bromide is typically prepared by the reaction of cyclopropyl bromide with magnesium in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. This reagent exhibits significant reactivity, particularly in nucleophilic addition reactions due to the presence of the highly polarized carbon-magnesium bond .

, including:

  • Nucleophilic Addition: It acts as a nucleophile in reactions with carbonyl compounds, yielding alcohols after hydrolysis.
  • Cross-Coupling Reactions: This reagent is effective in palladium-catalyzed cross-coupling reactions with aryl halides, producing cyclopropyl arenes in high yields .
  • Formation of Cyclopropanes: Cyclopropylmagnesium bromide can also be utilized in cyclopropanation reactions, where it reacts with alkenes to form cyclopropane derivatives .

While cyclopropylmagnesium bromide itself does not have direct biological activity, its derivatives and related compounds have been studied for various pharmacological properties. Cyclopropyl groups can influence the biological activity of pharmaceutical agents by modulating their conformational flexibility and binding affinity to biological targets. Research indicates that compounds containing cyclopropyl moieties may exhibit enhanced potency and selectivity against specific enzymes or receptors .

The synthesis of cyclopropylmagnesium bromide generally follows these steps:

  • Preparation of Cyclopropyl Bromide: Cyclopropyl bromide can be synthesized from propane through halogenation.
  • Reaction with Magnesium: Cyclopropyl bromide is reacted with magnesium metal in anhydrous ether at elevated temperatures to form cyclopropylmagnesium bromide.
  • Purification: The product is typically purified through distillation or extraction methods to remove unreacted starting materials and byproducts .

Cyclopropylmagnesium bromide has several applications in organic synthesis:

  • Synthesis of Complex Molecules: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
  • Building Block for Organic Reactions: As a reactive intermediate, it serves as a building block for various organic transformations, including the formation of alcohols and cyclopropanes.
  • Research Tool: It is employed in academic research for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving cyclopropylmagnesium bromide primarily focus on its reactivity with different electrophiles. Research has shown that its nucleophilic nature allows it to effectively engage in reactions with various functional groups, including carbonyls and halides. These studies help elucidate the mechanisms of Grignard reactions and optimize reaction conditions for improved yields and selectivity .

Cyclopropylmagnesium bromide shares similarities with other organomagnesium compounds but exhibits unique properties due to its cyclopropyl structure. Here are some comparable compounds:

CompoundStructureKey Features
Ethylmagnesium BromideC2_2H5_5MgBrMore stable; widely used in Grignard reactions
Isobutylmagnesium BromideC4_4H9_9MgBrBulkier; affects steric hindrance in reactions
Benzylmagnesium ChlorideC7_7H7_7MgClAromatic character; used for synthesizing aryl compounds

Uniqueness of Cyclopropylmagnesium Bromide:

  • The presence of the three-membered ring provides unique steric and electronic properties that can lead to distinct reactivity patterns compared to linear or branched alkyl Grignard reagents.
  • Its ability to participate in specific types of cycloaddition reactions further distinguishes it from other organomagnesium reagents.

Hydrogen Bond Acceptor Count

2

Exact Mass

143.94250 g/mol

Monoisotopic Mass

143.94250 g/mol

Heavy Atom Count

5

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (42.03%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (37.68%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H261 (60.87%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-16

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